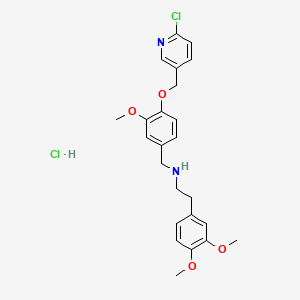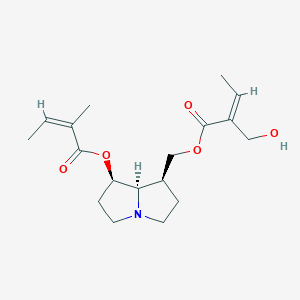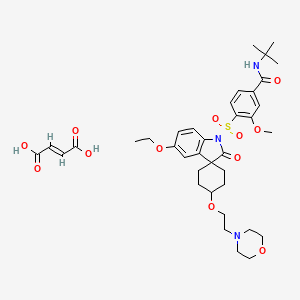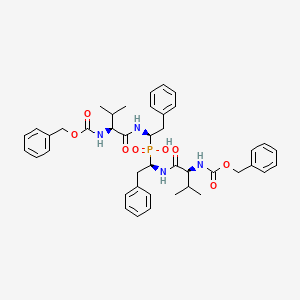
Hidrocloruro de SBE13
Descripción general
Descripción
SBE13 hydrochloride is a cell-permeable highly potent polo-like kinase (Plk1) inhibitor that targets the inactive conformation of the kinase . It does not affect the activity of Plk2, Plk3, or Aurora A kinases .
Molecular Structure Analysis
The empirical formula of SBE13 hydrochloride is C24H27ClN2O4·HCl . Its molecular weight is 479.40 . The SMILES string representation is Cl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC .Chemical Reactions Analysis
SBE13 hydrochloride is a potent and selective PLK1 inhibitor with an IC50 of 200 pM . It shows over 4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 .Physical And Chemical Properties Analysis
SBE13 hydrochloride is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of ≥17 mg/mL . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Hidrocloruro de SBE13: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Investigación Oncológica: El this compound se ha identificado como un potente inhibidor de la quinasa similar a polo 1 (Plk1), que desempeña un papel fundamental en la división celular. Ha mostrado efectos antiproliferativos en varias líneas celulares cancerosas, con valores de EC50 que oscilan entre 5 μM y 39 μM. Además, puede inducir la apoptosis y provocar una acumulación de células en la fase G2/M del ciclo celular, lo que es un efecto característico de la inhibición de Plk1 .
Estudios de Señalización Celular: Como inhibidor de Plk1, el this compound se dirige a la conformación inactiva de la quinasa sin afectar la actividad de las quinasas Plk2, Plk3 o Aurora A. Esta especificidad lo convierte en una herramienta valiosa para estudiar las vías de señalización celular relacionadas con la regulación del ciclo celular y la mitosis .
Acoplamiento Molecular y Diseño de Fármacos: Se ha modelado la interacción de SBE13 con Plk1 para mostrar su interacción con la arginina 95, cubriendo todo el bolsillo hidrofóbico, lo que es típico de un inhibidor de tipo II. Esta interacción con la región de bisagra y el ácido aspártico del motivo Asp-Phe-Gly (DFG) proporciona información sobre las estrategias de acoplamiento molecular y el diseño de nuevos inhibidores de quinasas .
Inducción de Autofagia: El SBE13 también se reconoce como un inductor eficaz de la autofagia, un proceso celular involucrado en la degradación y el reciclaje de componentes celulares. Su función como inductor de la autofagia se puede aprovechar en estudios cuyo objetivo es comprender las enfermedades en las que la autofagia juega un papel importante .
Mecanismo De Acción
Target of Action
SBE13 hydrochloride is a potent and selective inhibitor of Polo-like kinase 1 (Plk1) . Plk1 is a member of a family of highly conserved serine/threonine kinases and plays a key role in mitosis, where it modulates the spindle checkpoint at the metaphase/anaphase transition . It is over-expressed in various human tumors and serves as a negative prognostic marker in cancer patients .
Mode of Action
SBE13 hydrochloride targets Plk1 in its inactive conformation . This leads to selectivity within the Plk family and towards Aurora A . This selectivity can be explained by docking studies of SBE13 into the binding pocket of homology models of Plk1, Plk2, and Plk3 in their inactive conformation .
Biochemical Pathways
The primary biochemical pathway affected by SBE13 hydrochloride is the cell cycle , specifically the transition from metaphase to anaphase during mitosis . By inhibiting Plk1, SBE13 hydrochloride disrupts the normal progression of the cell cycle, leading to cell cycle arrest .
Result of Action
SBE13 hydrochloride has been shown to significantly reduce cell proliferation and induce apoptosis in cancer cell lines . Increasing concentrations of SBE13 result in increasing amounts of cells in G2/M phase . The kinase activity of Plk1 was inhibited with an IC50 of 200 pM .
Action Environment
The action of SBE13 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the presence of other molecules in the cellular environment can potentially impact the efficacy of SBE13 hydrochloride.
Safety and Hazards
Direcciones Futuras
SBE13 hydrochloride has shown significant potential in reducing cell proliferation and inducing apoptosis in HeLa cells . It has also been found to reduce pRb staining in primary cells, indicating a G0/G1 arrest . These findings suggest that SBE13 hydrochloride could have potential applications in cancer therapeutics .
Propiedades
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSVDJLQQXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474576 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052532-15-6 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052532-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















